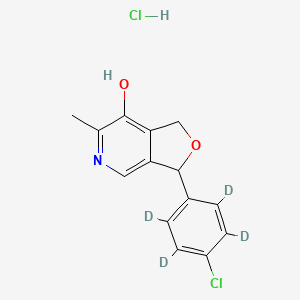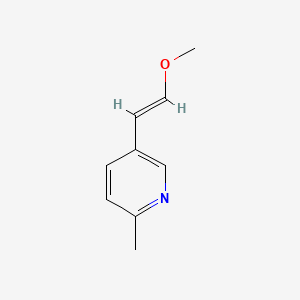
(E)-5-(2-methoxyvinyl)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(2-Methoxyvinyl)-2-methylpyridine is an organic compound belonging to the class of pyridines This compound is characterized by the presence of a methoxyvinyl group attached to the pyridine ring, specifically at the 5-position, and a methyl group at the 2-position The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the methoxyvinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2-methoxyvinyl)-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine as the core structure.
Formation of the Methoxyvinyl Group: The methoxyvinyl group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired (E)-alkene.
Reaction Conditions: The Wittig reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is typically maintained at room temperature or slightly elevated to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: (E)-5-(2-Methoxyvinyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the methoxyvinyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted pyridines.
科学研究应用
(E)-5-(2-Methoxyvinyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-5-(2-methoxyvinyl)-2-methylpyridine depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The methoxyvinyl group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
(E)-5-(2-Methoxyvinyl)-7-methyl-1H-indazole: Similar structure with an indazole ring instead of pyridine.
(E)-(2-Methoxyvinyl)benzene: Similar methoxyvinyl group attached to a benzene ring.
1-Methoxy-4-[(E)-2-methoxyvinyl]benzene: Another compound with a methoxyvinyl group attached to a benzene ring.
Comparison:
Structural Differences: The presence of different core structures (pyridine, indazole, benzene) leads to variations in chemical and biological properties.
Unique Features:
属性
IUPAC Name |
5-[(E)-2-methoxyethenyl]-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-3-4-9(7-10-8)5-6-11-2/h3-7H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWVNRLTVNZASE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
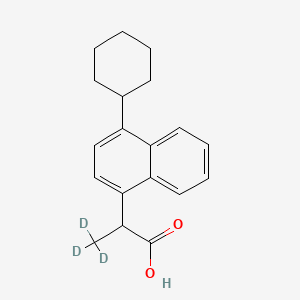
![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/new.no-structure.jpg)
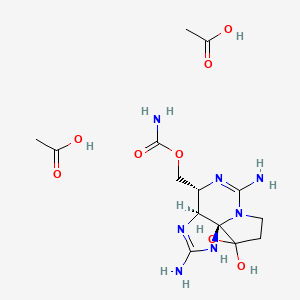
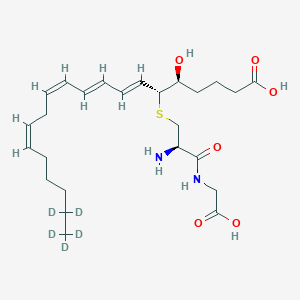
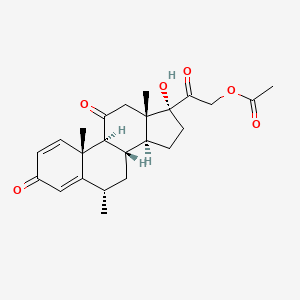

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)

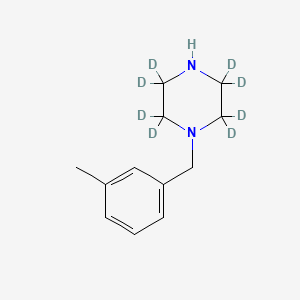
![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
